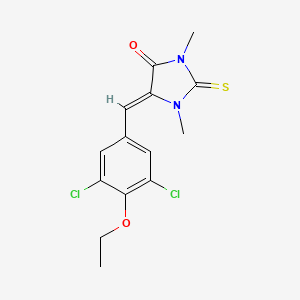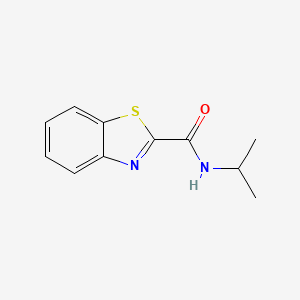![molecular formula C14H13ClN2O3S B5770382 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5770382.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide, commonly known as CAMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMB belongs to the class of sulfonamides and is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various tumors, making it an attractive target for cancer therapy.
Wirkmechanismus
CAMB inhibits CA IX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of cancer cells, which impairs their ability to survive and proliferate. Additionally, CAMB has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CAMB has been shown to have minimal toxicity in normal cells and tissues. It has been reported to exhibit a selective cytotoxicity towards cancer cells that overexpress CA IX. CAMB's inhibition of CA IX also leads to a decrease in the production of lactate, which is a byproduct of anaerobic metabolism in cancer cells. This, in turn, leads to a decrease in the acidity of the tumor microenvironment, which can improve the efficacy of other cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
CAMB's potent inhibition of CA IX makes it an attractive target for cancer therapy. Its low toxicity towards normal cells and tissues also makes it a promising candidate for clinical trials. However, CAMB's poor solubility in water and low bioavailability are significant limitations for its use in cancer therapy. These issues can be addressed by developing more soluble derivatives of CAMB or using alternative drug delivery systems.
Zukünftige Richtungen
There are several future directions for CAMB research. One area of interest is the development of CAMB derivatives with improved solubility and bioavailability. Another area of research is the combination of CAMB with other cancer therapies to improve their efficacy. CAMB's potential use in imaging and diagnosis of tumors is also an area of interest. Further studies are needed to understand the mechanism of CAMB's selectivity towards cancer cells and its effect on the tumor microenvironment. Overall, CAMB shows great promise as a potential cancer therapy, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of CAMB involves the reaction of 2-chloroaniline with 2-methylbenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with sulfamide to obtain CAMB. The purity and yield of CAMB can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
CAMB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CAMB's anticancer activity is attributed to its ability to inhibit CA IX, which is overexpressed in hypoxic regions of tumors. CA IX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition by CAMB leads to a decrease in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-9-6-7-10(8-11(9)14(16)18)21(19,20)17-13-5-3-2-4-12(13)15/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPEALXYGCGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)



![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)
![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)




![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)